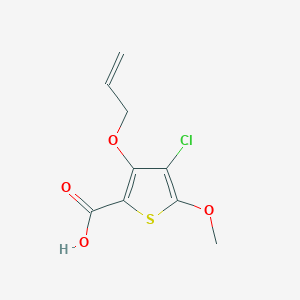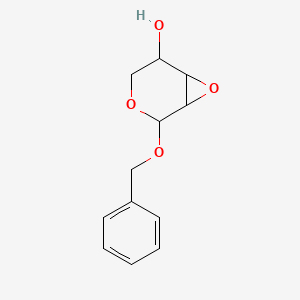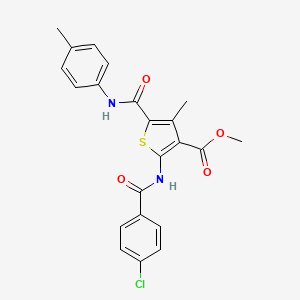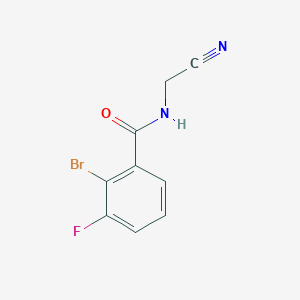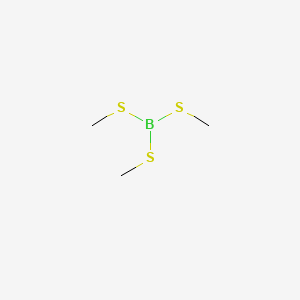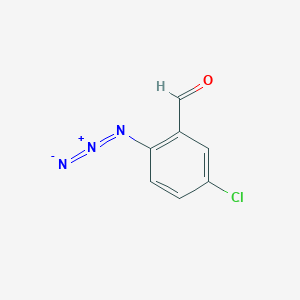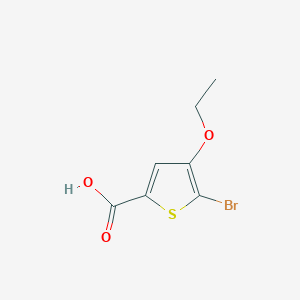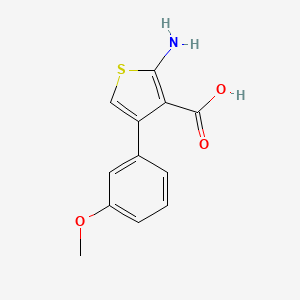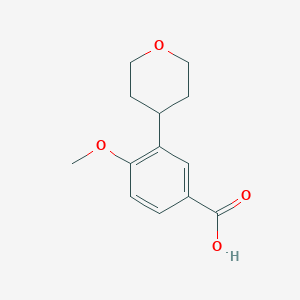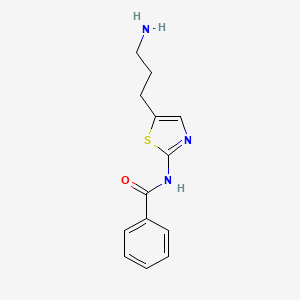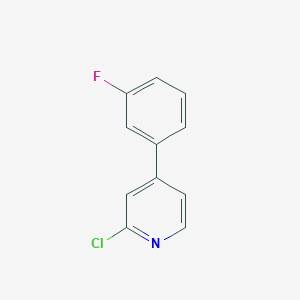
2-Chloro-4-(3-fluorophenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(3-fluorophenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chlorine atom at the second position and a fluorophenyl group at the fourth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3-fluorophenyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 2-chloropyridine with 3-fluorobenzene under specific conditions to achieve the desired substitution. The reaction is often catalyzed by palladium or other transition metals to facilitate the coupling process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions using optimized protocols to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-4-(3-fluorophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are typically used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds with diverse functional groups .
Applications De Recherche Scientifique
2-Chloro-4-(3-fluorophenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological targets to develop new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(3-fluorophenyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 2-Chloro-4-(4-fluorophenyl)pyridine
- 2-Chloro-4-(3-chlorophenyl)pyridine
- 2-Chloro-4-(3-bromophenyl)pyridine
Comparison: Compared to its analogs, 2-Chloro-4-(3-fluorophenyl)pyridine exhibits unique properties due to the presence of the fluorine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific research applications .
Propriétés
Formule moléculaire |
C11H7ClFN |
|---|---|
Poids moléculaire |
207.63 g/mol |
Nom IUPAC |
2-chloro-4-(3-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H7ClFN/c12-11-7-9(4-5-14-11)8-2-1-3-10(13)6-8/h1-7H |
Clé InChI |
LWUCKGOZUSIJMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=CC(=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Bromo-4-(oxetan-3-yloxy)phenyl]ethan-1-one](/img/structure/B15090717.png)
